Arachidonic acid propyl ester

Description

Overview of Arachidonic Acid (AA) and its Foundational Roles in Biological Systems

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that is a ubiquitous component of mammalian cells, typically esterified within membrane phospholipids (B1166683). nih.govnih.gov This 20-carbon fatty acid, with four all-cis double bonds at the 5, 8, 11, and 14 positions, plays a crucial role in various physiological and pathological processes. nih.govwikipedia.org It is particularly abundant in the brain, muscles, and liver. wikipedia.orgchemicalbook.com

Significance as a Precursor for Lipid Mediators (Eicosanoids)

One of the most significant functions of arachidonic acid is its role as a primary precursor for the biosynthesis of a diverse group of potent lipid mediators known as eicosanoids. nih.govnih.gov Following its release from membrane phospholipids by the action of phospholipase A₂ enzymes, AA is metabolized through several enzymatic pathways: wikipedia.org

Cyclooxygenase (COX) Pathway: The COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandins (B1171923) and thromboxanes. These molecules are involved in a wide array of functions, including inflammation, blood clotting, and the regulation of blood flow. wikipedia.org

Lipoxygenase (LOX) Pathway: Arachidonic acid is converted by lipoxygenase enzymes into leukotrienes and lipoxins. Leukotrienes are key mediators of inflammation and allergic reactions, while lipoxins generally have anti-inflammatory properties. wikipedia.orgnih.gov

Cytochrome P450 (CYP) Pathway: This pathway metabolizes AA to produce epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which are involved in regulating vascular tone and inflammation. frontiersin.org

The production of these eicosanoids is tightly regulated and tissue-specific, allowing for precise control of local biological responses. nih.gov

Integration into Cellular Membranes and Phospholipid Compartments

Arachidonic acid is a key structural component of cellular membranes, where it is primarily found esterified in phospholipids such as phosphatidylcholine, phosphatidylethanolamine (B1630911), and phosphatidylinositol. nih.govwikipedia.org Its presence influences the fluidity and flexibility of the cell membrane, which is vital for the function of membrane-bound proteins, including receptors, enzymes, and ion channels. tandfonline.com Skeletal muscle is a particularly active site for the retention of arachidonic acid, where it can constitute 10-20% of the phospholipid fatty acid content. wikipedia.org The incorporation and release of AA from these phospholipid compartments are critical steps that control its availability for eicosanoid synthesis and other signaling functions. jci.org

Rationale for Investigating Esterified Forms of Arachidonic Acid

The study of esterified forms of arachidonic acid, such as arachidonic acid propyl ester, is driven by the need to understand how modifications to the arachidonic acid molecule can alter its physical properties, delivery, and subsequent biological effects.

Modulation of Bioavailability and Cellular Uptake Efficiency

Esterification of fatty acids is a common strategy to increase their lipophilicity. bertin-bioreagent.com This increased lipid solubility can influence how the molecule interacts with and crosses biological membranes. For instance, the ethyl ester of arachidonic acid is described as a more lipophilic form of the free acid. bertin-bioreagent.com This principle is a key motivator for synthesizing and studying various fatty acid esters. Research on fatty acid propyl esters (FAPRE), though often in the context of biofuels, has explored their synthesis and properties. researchgate.net The conversion of fatty acids into esters like propyl esters can be achieved through processes such as transesterification. researchgate.netcore.ac.uk This modification is hypothesized to affect the rate and efficiency of uptake by cells compared to the free fatty acid form.

Hypothesized Alterations in Metabolic Fates and Biological Activities

Once inside the cell, an esterified fatty acid must be hydrolyzed by esterase enzymes to release the free fatty acid before it can be utilized in metabolic pathways. This additional metabolic step could serve as a control point, potentially altering the kinetics of arachidonic acid availability for eicosanoid synthesis or its re-esterification into membrane phospholipids. jci.org

Different ester forms may also be metabolized differently, leading to varied biological outcomes. For example, studies have compared the effects of arachidonic acid administered as a triacylglycerol versus an ethyl ester in animal models, noting differences in the resulting fatty acid profiles and physiological effects. nih.gov The investigation into specific esters, such as the propyl ester, is based on the premise that the nature of the alcohol moiety can influence the ester's stability, its interaction with metabolic enzymes, and ultimately, its biological impact. core.ac.uk While direct research on the metabolic fate of this compound is limited in the reviewed literature, the principles derived from studies on other fatty acid esters provide a strong rationale for its investigation. nih.govtandfonline.com

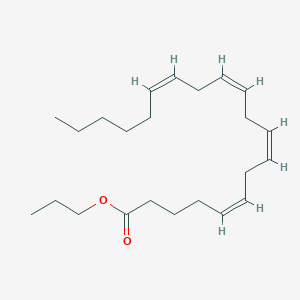

Structure

2D Structure

Properties

IUPAC Name |

propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(24)25-22-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-22H2,1-2H3/b9-8-,12-11-,15-14-,18-17- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYDLXGAUHZBJE-GKFVBPDJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Arachidonic Acid Propyl Ester

Enzymatic Esterification Approaches

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. nih.gov Utilizing biocatalysts, primarily lipases, allows for reactions under mild conditions, which is crucial for preserving the sensitive polyunsaturated structure of arachidonic acid. mdpi.comscielo.br

Lipases are the most widely used biocatalysts for ester synthesis due to their ability to catalyze esterification reactions in non-aqueous environments. scielo.br These enzymes exhibit high selectivity, which can minimize the formation of by-products and simplify purification processes. mdpi.com

Research into the enrichment of arachidonic acid from fatty acid mixtures has demonstrated the feasibility of selective esterification using various lipases. In one such study, Candida rugosa lipase (B570770) was used to esterify a mixture of free fatty acids rich in arachidonic acid with various alcohols. dss.go.thresearchgate.net The reaction, carried out at 30°C, showed that propanol (B110389) is a viable acyl acceptor for this enzymatic process. dss.go.th While the primary goal of that research was the enrichment of unesterified arachidonic acid, the data illustrates the principle of synthesizing its ester form. dss.go.thresearchgate.net Other lipases, such as those from Pseudomonas sp. and Rhizopus delemar, have also been employed in the processing of arachidonic acid-containing oils. dss.go.th Furthermore, immobilized lipases like Novozym 435 (Candida antarctica lipase B) are frequently used in the synthesis of structured lipids and fatty acid esters, offering advantages in terms of stability and reusability. mdpi.comunimi.it The yeast Yarrowia lipolytica, which produces both extracellular and intracellular lipases, has also been identified as a potential biocatalyst for the esterification of phenolic acids, suggesting its potential applicability for fatty acids as well. mdpi.com

The table below shows the relative esterification extent of various alcohols with free fatty acids from an arachidonic acid-rich oil, catalyzed by Candida lipase. This demonstrates the enzyme's activity with propanol compared to other alcohols.

Table 1: Relative Esterification Extent with Various Alcohols Data derived from a study on the selective esterification of fatty acids from Mortierella single-cell oil. dss.go.th

Chemical Synthetic Strategies

Chemical synthesis provides robust and versatile routes to arachidonic acid propyl ester. These methods often involve higher temperatures and pressures than enzymatic routes but can be optimized for high throughput and yield.

Palladium catalysis represents a powerful tool in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net While direct palladium-catalyzed esterification of arachidonic acid with propanol is not a standard method, related transformations on fatty acid esters are well-documented. For instance, palladium catalysts have been used for the selective decarbonylation of fatty acid esters to form olefins and in the cyclotrimerization of alkyne fatty acid esters. nih.govacs.org These reactions showcase the utility of palladium catalysts in modifying the structure of fatty acid derivatives, which could be adapted for advanced synthetic pathways involving this compound.

Microwave-assisted organic synthesis has emerged as a key technology for accelerating chemical reactions. In the context of esterification, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.comrsc.org This enhancement is attributed to the efficient and direct heating of the reaction mixture. mdpi.com

Studies on the esterification of other polyunsaturated fatty acids have shown that microwave-assisted esterification (MAE) can increase the esterification efficiency by several fold. nih.gov For example, the microwave-assisted enzymatic production of isopropyl myristate and isopropyl palmitate achieved conversions of over 94% in just a few minutes, demonstrating the synergistic effect of microwave energy and biocatalysis. acs.org In purely chemical synthesis, microwave irradiation combined with catalysts like N-fluorobenzenesulfonimide has been used for the direct esterification of various carboxylic acids, offering a metal-free and efficient protocol. mdpi.com This technique's ability to rapidly generate esters makes it a highly attractive option for the synthesis of this compound, potentially minimizing the degradation of the sensitive polyunsaturated chain. mdpi.comnih.gov

Arachidonic acid is a cis-polyunsaturated fatty acid, and maintaining the specific geometry of its four double bonds (at carbons 5, 8, 11, and 14) is critical. nih.gov Any synthetic method must be carefully chosen to avoid isomerization, which would result in a loss of biological identity.

Stereoselective synthesis is paramount when dealing with complex polyunsaturated fatty acids. nih.gov Research on the synthesis of arachidonic acid derivatives, such as 20-fluoroarachidonic acid, has led to the development of high-yield stereoselective methods to preserve the molecule's natural configuration. nih.govsnmjournals.org Similarly, the total synthesis of other lipid mediators derived from polyunsaturated fatty acids employs stereocontrolled steps, such as organocatalyzed reactions and specific cross-coupling reactions, to install stereogenic centers and configure double bonds correctly. nih.gov When synthesizing this compound, any harsh conditions that could promote double bond migration or E/Z isomerization must be avoided. This makes low-temperature enzymatic methods or highly controlled chemical syntheses particularly suitable. mdpi.commdpi.com

Optimization of Reaction Conditions for Maximal Yield and Purity

Achieving maximal yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters. This is true for both enzymatic and chemical approaches.

Studies focused on the production of fatty acid propyl esters (FAPRE) from vegetable oils via transesterification have identified key parameters influencing the reaction's efficiency. repec.orgresearchgate.net These parameters include reaction temperature, reaction time, the molar ratio of alcohol to oil, and the concentration of the catalyst. For example, in the alkali-catalyzed synthesis of propyl esters from sunflower oil, optimal conditions were found to be a temperature of 40°C, a reaction time of 1 hour, a 1-propanol (B7761284) to oil molar ratio of 8.71:1, and a catalyst concentration of 1.96% by mass to achieve a conversion rate of over 95%. repec.orgresearchgate.net

For microwave-assisted methods, parameters such as microwave power and catalyst concentration are also critical. In one study, a microwave power of 20% was found to be optimal for achieving maximum ester conversion, with higher power levels potentially leading to enzyme denaturation or unwanted side reactions. acs.org

The table below summarizes the optimized conditions from a study on the synthesis of fatty acid propyl esters, providing a model for the optimization of this compound production.

Table 2: Optimized Conditions for Fatty Acid Propyl Ester (FAPRE) Synthesis Data based on the transesterification of sunflower oil with 1-propanol. repec.orgresearchgate.net

By carefully controlling these variables, the synthesis of this compound can be fine-tuned to favor high yields of the desired product with minimal impurities.

Biotransformation and Metabolic Disposition of Arachidonic Acid Propyl Ester

Enzymatic Hydrolysis of the Propyl Ester Linkage

The first and crucial step in the biotransformation of arachidonic acid propyl ester is the cleavage of the propyl ester bond, a reaction that releases free arachidonic acid and propanol (B110389). This hydrolysis is not a spontaneous event but is catalyzed by a class of enzymes known as esterases.

While direct studies specifically characterizing the enzymatic hydrolysis of this compound are not extensively detailed in the available literature, the biotransformation is known to be carried out by non-specific esterases, particularly carboxylesterases (EC 3.1.1.1) and pancreatic lipases. frontiersin.orgnih.govnih.gov These enzymes are ubiquitously present in various tissues and are responsible for the hydrolysis of a wide range of ester-containing compounds, including drug esters and endogenous lipids. frontiersin.orgfrontiersin.org

Carboxylesterases, found in high concentrations in the liver, intestines, and blood plasma, are recognized for their broad substrate specificity and play a significant role in the metabolism of xenobiotics. frontiersin.orgfrontiersin.org Pancreatic lipase (B570770), on the other hand, is a key digestive enzyme that hydrolyzes dietary fats (triglycerides) in the small intestine. nih.govnih.gov Its activity is not strictly limited to triglycerides, and it has been shown to hydrolyze other fatty acid esters as well.

The hydrolysis of arachidonic acid esters, such as the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), has been demonstrated to be effectively carried out by carboxylesterases, leading to the release of arachidonic acid. frontiersin.orgnih.gov Given the structural similarity, it is highly probable that this compound is also a substrate for these enzymes. The general mechanism involves the nucleophilic attack by a serine residue in the active site of the esterase on the carbonyl carbon of the ester, leading to the formation of an acyl-enzyme intermediate and the release of the alcohol (propanol). This intermediate is then hydrolyzed to release the free fatty acid (arachidonic acid) and regenerate the active enzyme.

Interactive Table: Enzymes Potentially Involved in this compound Hydrolysis

Please note:| Enzyme Family | Specific Enzyme Examples | Primary Location | Role in Lipid Metabolism |

| Carboxylesterases | CES1, CES2 | Liver, Intestine, Plasma | Hydrolysis of various esters, including drug metabolism and endocannabinoid degradation. frontiersin.orgfrontiersin.org |

| Pancreatic Lipases | Pancreatic Triglyceride Lipase | Small Intestine | Digestion of dietary fats (triglycerides). nih.govnih.gov |

| Other Lipases | Lipoprotein Lipase, Hepatic Lipase | Blood, Liver | Hydrolysis of triglycerides in lipoproteins. nih.gov |

The kinetics of the liberation of free arachidonic acid from its propyl ester are expected to follow Michaelis-Menten kinetics, a model that describes the rate of many enzyme-catalyzed reactions. mdpi.com However, specific kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) for the hydrolysis of this compound have not been reported in the scientific literature.

Studies on the lipase-catalyzed hydrolysis of other fatty acid esters have shown that the kinetics can be influenced by several factors, including the chain length of both the fatty acid and the alcohol moiety, as well as the physicochemical properties of the substrate. nih.govresearchgate.net For instance, the hydrolysis of fatty acid esters in subcritical water has been shown to follow first-order kinetics, with the rate being influenced by steric hindrance of the acyl and alkyl chains. researchgate.net

In the context of pancreatic lipase, the hydrolysis of long-chain fatty acid esters can exhibit sigmoidal kinetics, suggesting a more complex interaction at the lipid-water interface. nih.gov The rate of hydrolysis is also dependent on the presence of co-lipases and bile salts, which facilitate the binding of the enzyme to its substrate.

While precise quantitative data for this compound is unavailable, it is reasonable to infer that the rate of arachidonic acid release will be dependent on the concentration of the ester, the specific esterase involved, and the local physiological conditions.

Subsequent Metabolic Cascades of Liberated Arachidonic Acid

Once liberated from its propyl ester, free arachidonic acid becomes a substrate for three major enzymatic pathways, leading to the production of a wide array of potent, short-lived signaling molecules collectively known as eicosanoids. frontiersin.orgnih.gov These pathways are the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways.

The cyclooxygenase (COX) pathway is initiated by the action of prostaglandin (B15479496) G/H synthase, which exists in two main isoforms, COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2). nih.gov PGH2 is then rapidly converted into various prostanoids by specific synthases. These include:

Prostaglandins (B1171923) (PGs): Such as PGE2, PGD2, and PGF2α, which are involved in a wide range of physiological processes including inflammation, pain, and fever.

Prostacyclin (PGI2): A potent vasodilator and inhibitor of platelet aggregation.

Thromboxanes (TXs): Primarily thromboxane (B8750289) A2 (TXA2), a powerful vasoconstrictor and promoter of platelet aggregation. nih.gov

Interactive Table: Key Metabolites of the Cyclooxygenase Pathway

| Precursor | Enzyme | Primary Metabolites | Key Biological Functions |

| Arachidonic Acid | COX-1, COX-2 | Prostaglandin H2 (PGH2) | Intermediate in prostanoid synthesis. |

| Prostaglandin H2 | Prostaglandin E Synthase | Prostaglandin E2 (PGE2) | Inflammation, pain, fever. |

| Prostaglandin H2 | Prostaglandin D Synthase | Prostaglandin D2 (PGD2) | Allergic responses, sleep regulation. |

| Prostaglandin H2 | Prostacyclin Synthase | Prostacyclin (PGI2) | Vasodilation, inhibition of platelet aggregation. |

| Prostaglandin H2 | Thromboxane Synthase | Thromboxane A2 (TXA2) | Vasoconstriction, platelet aggregation. |

The lipoxygenase (LOX) pathway involves a family of enzymes that introduce a hydroperoxy group into arachidonic acid at various positions. The main LOX enzymes are 5-LOX, 12-LOX, and 15-LOX. frontiersin.orgwikipedia.org

5-Lipoxygenase (5-LOX): This enzyme converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is a precursor for the synthesis of leukotrienes (e.g., LTB4, LTC4, LTD4, LTE4) and 5-hydroxyeicosatetraenoic acid (5-HETE). wikipedia.org Leukotrienes are potent mediators of inflammation and allergic reactions.

12-Lipoxygenase (12-LOX): This enzyme produces 12-hydroperoxyeicosatetraenoic acid (12-HPETE), which is then converted to 12-hydroxyeicosatetraenoic acid (12-HETE) and hepoxilins. wikipedia.org

15-Lipoxygenase (15-LOX): This enzyme leads to the formation of 15-hydroperoxyeicosatetraenoic acid (15-HPETE), a precursor for 15-hydroxyeicosatetraenoic acid (15-HETE) and lipoxins. Lipoxins are unique in that they are considered to be anti-inflammatory and play a role in the resolution of inflammation. wikipedia.orgcaymanchem.com

The cytochrome P450 (CYP450) epoxygenase pathway represents the third major route for arachidonic acid metabolism. frontiersin.org Enzymes of the CYP2C and CYP2J subfamilies convert arachidonic acid into four regioisomeric epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These EETs are primarily known for their vasodilatory and anti-inflammatory properties.

Another branch of the CYP450 pathway involves the ω-hydroxylases (CYP4A and CYP4F families), which catalyze the formation of 20-hydroxyeicosatetraenoic acid (20-HETE). frontiersin.org In contrast to EETs, 20-HETE is a potent vasoconstrictor and is involved in the regulation of blood pressure.

Intracellular Trafficking and Re-esterification into Complex Lipid Pools

Once liberated from its propyl ester form, arachidonic acid is rapidly trafficked within the cell to prevent the accumulation of its free, unbound form, which can be cytotoxic. nih.gov This process involves fatty acid-binding proteins (FABPs) that shuttle the AA to specific organelles for metabolic processing. nih.govnih.gov The primary fate of this trafficked AA is activation and re-esterification into more complex lipid structures, effectively incorporating it into cellular lipid pools. imrpress.com

A principal destination for arachidonic acid derived from AAPE is the phospholipid bilayer of cellular membranes. Before it can be incorporated, the free AA must be activated by conversion to its coenzyme A derivative, arachidonoyl-CoA. nih.govnih.gov This reaction is catalyzed by specific acyl-CoA synthetases. nih.gov The resulting arachidonoyl-CoA is then available for esterification into the sn-2 position of lysophospholipids to form new phospholipids (B1166683), a process central to membrane remodeling and signal transduction. acnp.orgpnas.org

Arachidonic acid is a key component of several major phospholipid classes, including phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylinositol (PI). wikipedia.org The distribution of AA among these phospholipids is not random and can be cell-type specific. For instance, studies on T cells from autoimmune-prone MRL-lpr/lpr mice revealed a distinct preference for the incorporation of radiolabeled arachidonate (B1239269) into phosphatidylinositol over phosphatidylcholine, which contrasted with control T cells. nih.gov This differential incorporation highlights that the metabolic channeling of AA into specific phospholipid pools is a regulated process, potentially influencing cellular signaling pathways, as PI-derived molecules act as second messengers. wikipedia.orgnih.gov The competition between different fatty acids, such as AA and docosahexaenoic acid (DHA), for the same esterification site on phospholipids further underscores the dynamic nature of membrane composition. pnas.org

Table 1: Preferential Incorporation of [³H]Arachidonate into T Cell Phospholipids

This interactive table summarizes findings from studies on T cells, showing the differential distribution of labeled arachidonic acid into various phospholipid classes, indicating regulated metabolic pathways.

| Cell Type | Primary Phospholipid for AA Incorporation | Secondary Phospholipid for AA Incorporation | Reference |

| Control Lymph Node T Cells | Phosphatidylcholine (PC) | Phosphatidylinositol (PI) | nih.gov |

| B220+ T Cells (MRL-lpr/lpr) | Phosphatidylinositol (PI) | Phosphatidylcholine (PC) | nih.gov |

In addition to its structural role in membranes, arachidonic acid derived from AAPE can be channeled into a storage pathway. When cellular energy levels are high or when AA is present in excess of structural requirements, it is esterified into neutral lipids. imrpress.com This pathway also begins with the activation of AA to arachidonoyl-CoA. Subsequently, the arachidonoyl-CoA is used for the synthesis of triacylglycerols (TAGs) and, to a lesser extent, cholesteryl esters (CEs). imrpress.comuib.no

These neutral lipids are sequestered from the cytoplasm within organelles called cytosolic lipid droplets (CLDs). uib.nobiorxiv.org CLDs function as a metabolic reservoir, storing fatty acids in an inert form that can be mobilized during periods of demand. uib.nobiorxiv.org The propensity for a fatty acid to be stored as a neutral lipid can vary. For example, research using a rainbow trout intestinal cell line demonstrated that the monounsaturated fatty acid oleic acid led to a greater accumulation of TAG within lipid droplets compared to arachidonic acid. uib.no This suggests that the intracellular fate of a fatty acid is influenced by its structure, with polyunsaturated fatty acids like AA potentially being prioritized for incorporation into phospholipids for functional roles over storage as neutral lipids. uib.nofrontiersin.org In the brain, a significant pool of AA and its metabolites (oxylipins) exists in an esterified form within both phospholipids and neutral lipids, indicating an active turnover process that regulates the availability of these bioactive molecules. researchgate.netnih.govescholarship.org

Comparative Metabolic Profiling of this compound Versus Unesterified Arachidonic Acid

The metabolic profiles of this compound and unesterified arachidonic acid differ significantly, primarily due to the initial processing required for the esterified form. Unesterified, or free, arachidonic acid is readily taken up by cells and is immediately available for activation to arachidonoyl-CoA, allowing for its rapid incorporation into phospholipid membranes and other metabolic pathways. nih.gov

In stark contrast, AAPE must first undergo hydrolysis to liberate free arachidonic acid. shorthillseye.comregulations.gov This enzymatic cleavage represents an obligatory and potentially rate-limiting step that is not required for unesterified AA. Studies comparing the bioavailability of other fatty acid esters, such as fatty acid ethyl esters (FAEEs), with free fatty acids (FFAs) consistently show that the ester forms are less efficiently and more slowly absorbed and metabolized. shorthillseye.comregulations.govnih.gov

Table 2: Comparative Metabolic Profile of Fatty Acid Forms

This interactive table extrapolates from data comparing free fatty acids (FFA) and fatty acid ethyl esters (EE) to illustrate the expected metabolic differences between unesterified arachidonic acid and this compound.

| Metabolic Parameter | Unesterified Arachidonic Acid (Analogous to FFA) | This compound (Analogous to EE) | Key Difference | Reference |

| Initial Step | Direct uptake and activation to Acyl-CoA | Enzymatic hydrolysis to free AA and propanol | AAPE requires an additional hydrolysis step. | shorthillseye.comregulations.gov |

| Bioavailability | High | Lower | The ester form is less readily absorbed. | regulations.govnih.gov |

| Absorption Speed | Rapid | Slower | Hydrolysis delays absorption and utilization. | regulations.govnih.gov |

| Time to Peak Plasma Conc. (Tmax) | Shorter | Longer | Reaching peak blood levels takes more time for the ester. | nih.gov |

| Peak Plasma Conc. (Cmax) | Higher | Lower | A lower maximum concentration is achieved with the ester. | nih.gov |

Based on a comprehensive review of available scientific literature, there is a significant lack of specific preclinical data for the compound This compound . The vast majority of research focuses extensively on the parent compound, Arachidonic Acid (AA) .

It is crucial to note that this compound is chemically distinct from Arachidonic Acid. The presence of a propyl ester group in place of a carboxylic acid significantly alters the molecule's physicochemical properties. This structural difference means that the biological activities of Arachidonic Acid, including its metabolism and interactions with enzymes and receptors, cannot be directly attributed to its propyl ester derivative. The ester would likely require hydrolysis to Arachidonic Acid to become active as a substrate for the enzymatic pathways outlined. However, no specific information on the metabolism or unique biological effects of this compound was found.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the "Investigation of the Biological Activities of this compound in Preclinical Models" following the specific outline provided, as the necessary research findings for this particular compound are not available in the public domain. All available data pertains to Arachidonic Acid.

Investigation of the Biological Activities of Arachidonic Acid Propyl Ester in Preclinical Models

Role in Modulating Oxidative Stress Mechanisms

Currently, there are no specific studies detailing the role of arachidonic acid propyl ester in modulating oxidative stress. Research on free arachidonic acid, however, indicates a complex, dual role in these processes.

Interaction with Reactive Oxygen Species-Generating Systems

Specific data on the interaction of this compound with ROS-generating systems is not available in the current scientific literature. For the parent compound, free arachidonic acid (AA), interactions are well-documented. AA can stimulate ROS production through several mechanisms:

Mitochondrial Electron Transport Chain: Free AA can interact with the mitochondrial respiratory chain, specifically inhibiting Complex I and III. This disruption can lead to an increase in the production of superoxide (B77818) radicals and hydrogen peroxide.

NADPH Oxidase (NOX): Free arachidonic acid is a known activator of the NOX enzyme complex, a major source of cellular ROS. It is proposed that AA directly interacts with components of the NOX complex, such as p67phox and Rac, facilitating its assembly and activation.

Without dedicated studies, it remains unknown whether the esterification of arachidonic acid to its propyl form alters these interactions.

Effects on Lipid Peroxidation Processes

There is no direct evidence from preclinical models describing the effects of this compound on lipid peroxidation. Free arachidonic acid, as a polyunsaturated fatty acid, is highly susceptible to lipid peroxidation, a process initiated by reactive oxygen species. This process leads to the formation of various byproducts, including malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE), which are commonly used as biomarkers of oxidative stress. The peroxidation of arachidonic acid can be catalyzed by enzymes or occur non-enzymatically and is implicated in cellular damage. Whether this compound acts as a substrate for lipid peroxidation or influences this process in another capacity has not been investigated.

Table 1: Key Biomarkers of Lipid Peroxidation from Arachidonic Acid

| Biomarker | Description | Precursor |

|---|---|---|

| Malondialdehyde (MDA) | A highly reactive aldehyde that can form adducts with proteins and DNA, leading to cellular dysfunction. | Arachidonic Acid |

| 4-hydroxy-2-nonenal (4-HNE) | A cytotoxic aldehyde that is a product of the peroxidation of omega-6 polyunsaturated fatty acids. | Arachidonic Acid |

Analysis of Effects on Cellular Proliferation and Differentiation Pathways

Preclinical data specifically investigating the effects of this compound on cellular proliferation and differentiation are absent from the scientific literature.

Studies on free arachidonic acid have shown varied and often cell-type-specific effects. For instance, in some cancer cell lines, such as MDA-MB-231 breast cancer cells, arachidonic acid has been shown to reduce cell proliferation and migration. Conversely, in other contexts like intestinal regeneration, arachidonic acid can promote the proliferation of intestinal epithelial cells by activating WNT signaling. Furthermore, in the context of adipogenesis, arachidonic acid added during the differentiation phase of 3T3-L1 cells has demonstrated an anti-adipogenic effect. The impact of the propyl ester form on these complex signaling pathways is yet to be determined.

Comparative Biological Activity Studies with Free Arachidonic Acid and Other Arachidonic Acid Esters

There is a lack of published comparative studies evaluating the biological activity of this compound against free arachidonic acid or other ester forms, such as the more commonly studied arachidonic acid methyl ester.

Research comparing free arachidonic acid and its methyl ester has revealed differences in their activity. For example, while both can activate protein kinase C in intact platelets, they do so primarily through their metabolites, and the kinetics of activation differ between the two forms. It has also been noted that for certain ion channel interactions, the carboxyl end of arachidonic acid must not be substituted with an alcohol or methyl ester, suggesting that esterification can abolish or alter specific biological activities. These findings underscore the importance of conducting specific comparative studies for the propyl ester to understand its unique biological profile.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Arachidonic acid |

| Arachidonic acid methyl ester |

| Malondialdehyde |

| 4-hydroxy-2-nonenal |

| Hydrogen peroxide |

Advanced Analytical Methodologies for Arachidonic Acid Propyl Ester

Chromatographic Techniques for Separation and Resolution

Chromatography is a fundamental technique for separating complex mixtures. For a compound like arachidonic acid propyl ester, the choice of chromatographic method depends on the sample matrix, the required sensitivity, and the analytical objective, whether it is for quantification, identification, or both.

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Fatty acids themselves are often not volatile enough for GC analysis, necessitating a derivatization step to convert them into more volatile ester forms, such as methyl or propyl esters. mdpi.com The analysis of this compound, therefore, is well-suited for GC-based methods.

Gas Chromatography-Flame Ionization Detection (GC-FID): This is a widely used technique for the quantitative analysis of fatty acid esters. nih.govtandfonline.com After separation on the GC column, the analyte is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of the compound. GC-FID is known for its robustness, wide linear range, and ease of use. tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): This method couples the separation power of GC with the identification capabilities of mass spectrometry. chempap.orgnih.gov As the this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification of the compound. researchgate.net This technique is essential for confirming the presence of specific fatty acid esters in complex biological or chemical samples. chempap.orgnih.gov For fatty acids, analysis is typically performed after conversion to their corresponding esters to increase volatility. mdpi.com

Table 1: Typical GC Parameters for Fatty Acid Ester Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column Type | Fused-silica capillary column (e.g., SP2330 phase, 30m x 0.25mm ID) | Provides high-resolution separation of different fatty acid esters based on boiling point and polarity. |

| Injector Temperature | 225-250 °C | Ensures rapid volatilization of the sample upon injection. |

| Oven Temperature Program | Ramped temperature program (e.g., 190 °C to 220 °C at 4 °C/min) | Allows for the sequential elution of compounds with different boiling points, from most to least volatile. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for robust quantification tandfonline.com; MS for definitive identification and structural information. chempap.org |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS/MS)

Liquid chromatography is suitable for a wider range of compounds than GC, including those that are non-volatile or thermally labile. When coupled with tandem mass spectrometry (MS/MS), it becomes a highly sensitive and specific analytical tool. creative-proteomics.com LC-MS/MS is a primary technique for analyzing lipids and has been extensively used for arachidonic acid and its metabolites. knu.ac.krnih.govnih.gov

This method offers the advantage of analyzing fatty acids directly in their free form without the need for derivatization, although it is equally effective for analyzing their esterified forms like the propyl ester. mdpi.comuzh.ch Separation is typically achieved using a reversed-phase column (e.g., C8 or C18), where compounds are separated based on their hydrophobicity. knu.ac.kruzh.chresearchgate.net The eluent from the LC column is then introduced into a mass spectrometer, often using an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and preserves the molecular ion. nih.govuzh.ch The subsequent use of tandem mass spectrometry (MS/MS) allows for highly selective quantification, even in complex biological matrices like human plasma. knu.ac.krnih.gov

Ultra-High Performance Liquid Chromatography (UPLC) for Enhanced Separation

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. It utilizes columns packed with smaller particles (typically sub-2 µm) and can operate at higher pressures than conventional HPLC systems. uzh.chresearchgate.net This results in several key advantages:

Increased Resolution: UPLC provides sharper and narrower peaks, allowing for better separation of closely related compounds.

Higher Speed: Analysis times are significantly reduced, often by a factor of 5 to 10, increasing sample throughput. uzh.ch

Enhanced Sensitivity: The sharper peaks lead to a greater peak height and a better signal-to-noise ratio, improving detection limits.

UPLC is frequently coupled with mass spectrometry (UPLC-MS/MS) for the analysis of lipids, including arachidonic acid and its derivatives, providing a robust platform for metabolomics and targeted lipid analysis. mdpi.comuzh.chresearchgate.net A UPLC-MS/MS method was developed for the simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma, demonstrating its power in complex biological analysis. researchgate.net

Mass Spectrometry Applications for Identification and Quantification

Mass spectrometry is an indispensable tool for the analysis of this compound, providing detailed information on its structure and quantity.

Structural Elucidation and Metabolite Profiling using Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) is a multi-step process used for the structural analysis of molecules. mdpi.com In a typical LC-MS/MS experiment, the first mass spectrometer (MS1) is set to isolate the molecular ion (also known as the precursor ion) of the target analyte, in this case, the this compound. This isolated ion is then passed into a collision cell, where it is fragmented by colliding with an inert gas, a process called collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed by a second mass spectrometer (MS2). mdpi.comnih.gov

The fragmentation pattern is characteristic of the molecule's structure. For a fatty acid ester, fragmentation typically occurs along the alkyl chain and at the ester linkage, providing confirmatory evidence of its identity. This high degree of specificity allows for accurate metabolite profiling and the ability to distinguish between different isomers. mdpi.com Targeted MS/MS methods, such as Multiple Reaction Monitoring (MRM), are particularly powerful for quantification, where the instrument is set to monitor specific precursor-to-product ion transitions, dramatically increasing sensitivity and reducing chemical noise. uzh.chnih.gov

Table 2: Conceptual MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Description of Fragment Loss |

|---|---|---|

| [M-H]⁻ | Varies | Loss of the propyl group (C₃H₇) |

| [M-H]⁻ | Varies | Cleavage at various points along the C20 fatty acid chain |

Note: This table is illustrative of potential fragmentation pathways. Actual m/z values would be determined experimentally.

Development of Derivatization Strategies for Improved Sensitivity and Specificity

While this compound is already a derivative of arachidonic acid, further derivatization can be employed to enhance analytical performance, particularly for GC-MS. The primary goal of derivatization in fatty acid analysis is to modify the original molecule to improve its chromatographic behavior or its detectability.

Esterification for GC Analysis: The conversion of free arachidonic acid to its propyl ester is itself a derivatization strategy. This process, known as esterification, increases the volatility and thermal stability of the fatty acid, making it suitable for GC analysis. This reaction is typically catalyzed by an acid, such as methanolic hydrogen chloride or boron trichloride in methanol (or propanol (B110389) for propyl esters). aocs.org

Derivatization for Enhanced MS Detection: For highly sensitive analyses, especially at trace levels, specific derivatization reagents can be used to improve ionization efficiency and detection limits in mass spectrometry. A prominent example is the formation of pentafluorobenzyl (PFB) esters. nih.govlipidmaps.org These derivatives are highly electronegative and can be analyzed with high sensitivity using GC-MS in negative chemical ionization (NCI) mode. nih.govlipidmaps.org This technique allows for the detection of fatty acids at very low concentrations in biological samples.

Table 3: Common Derivatization Reagents for Fatty Acid Analysis

| Reagent | Derivative Formed | Analytical Method | Purpose |

|---|---|---|---|

| Propanol with Acid Catalyst (e.g., HCl, H₂SO₄) | Propyl Ester | GC-FID, GC-MS | Increases volatility and thermal stability for GC analysis. aocs.org |

| Boron Trichloride (BCl₃) in Propanol | Propyl Ester | GC-FID, GC-MS | A common and effective reagent for esterification of fatty acids. |

| Pentafluorobenzyl (PFB) Bromide | PFB Ester | GC-MS (NCI mode) | Greatly enhances sensitivity for trace-level quantification. nih.govlipidmaps.org |

Optimization of Sample Preparation and Extraction Protocols for Biological Matrices (e.g., plasma, tissues, cell cultures)

The primary objective of sample preparation is to isolate this compound from complex biological matrices, remove interfering substances, and concentrate the analyte for subsequent analysis. The choice of extraction protocol is critical and depends on the specific matrix (plasma, tissues, or cell cultures) and the analytical technique employed. Common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). libretexts.orgaffinisep.com

Liquid-Liquid Extraction (LLE)

LLE is a conventional technique for extracting lipids from biological samples. nih.gov It relies on the partitioning of the analyte between two immiscible liquid phases. For non-polar lipids like this compound, solvent systems such as chloroform/methanol or hexane/isopropanol are frequently used. nih.govumich.edu

Folch Method: This classic method uses a chloroform/methanol (2:1, v/v) mixture to extract total lipids from tissues. nih.gov The addition of water or a salt solution creates a biphasic system, where lipids, including this compound, are retained in the lower chloroform layer, while polar, water-soluble compounds are partitioned into the upper aqueous layer. sigmaaldrich.com

Bligh and Dyer Method: A modification of the Folch method, this procedure is suitable for samples with high water content, such as tissue homogenates or plasma. nih.gov It uses a smaller proportion of chloroform and methanol, resulting in a single-phase system initially, which is then converted to a two-phase system by adding more water and chloroform.

Hexane/Isopropanol Method: This system offers a less toxic alternative to chloroform-based methods. umich.edu Lipids are extracted with a hexane/isopropanol mixture, and non-lipid contaminants are subsequently removed by washing the extract with an aqueous sodium sulfate solution. umich.edu

Solid-Phase Extraction (SPE)

SPE is a highly selective and versatile sample preparation technique that can be used for extraction, concentration, and cleanup. affinisep.comb-ac.co.uk The process involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with an appropriate solvent. thermofisher.com

Normal-Phase SPE: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. This is effective for separating lipids based on the polarity of their head groups. For this compound, which is highly non-polar, this method can effectively remove more polar interfering lipids.

Reversed-Phase SPE: Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. This is useful for extracting hydrophobic compounds from aqueous matrices like plasma. The sample is loaded under aqueous conditions, retaining the ester on the sorbent, while salts and polar contaminants pass through. The ester is then eluted with a non-polar organic solvent. nih.gov

Magnetic Solid-Phase Extraction (MSPE): An advanced iteration of SPE, MSPE uses magnetic nanoparticles as the sorbent. This approach simplifies the extraction process by eliminating the need for centrifugation or vacuum manifolds, as the sorbent can be easily separated from the sample solution using an external magnet. nih.gov This technique has been successfully applied to the analysis of long-chain fatty acid ethyl esters, demonstrating its potential for this compound. sciopen.com

The table below summarizes and compares various extraction protocols applicable to this compound.

| Method | Principle | Typical Solvents/Sorbents | Advantages | Disadvantages | Applicable Matrices |

| Liquid-Liquid Extraction (Folch) | Partitioning between immiscible phases | Chloroform, Methanol, Water | High recovery for a broad range of lipids; Well-established | Use of toxic chlorinated solvents; Labor-intensive | Tissues, Cell Cultures |

| Liquid-Liquid Extraction (Bligh & Dyer) | Partitioning between immiscible phases | Chloroform, Methanol, Water | Suitable for samples with high water content; Rapid | Use of toxic chlorinated solvents | Plasma, Tissue Homogenates |

| Liquid-Liquid Extraction (Hexane/Isopropanol) | Partitioning between immiscible phases | Hexane, Isopropanol, Aqueous Sodium Sulfate | Less toxic than chloroform-based methods | May have lower extraction efficiency for some polar lipids | Tissues, Plasma |

| Solid-Phase Extraction (Reversed-Phase) | Adsorption onto a non-polar sorbent | Sorbent: C18 or C8; Solvents: Methanol, Acetonitrile, Hexane | High selectivity; Amenable to automation; Concentrates analyte | Can be more expensive; Method development may be required | Plasma, Urine, Cell Culture Media |

| Solid-Phase Extraction (Normal-Phase) | Adsorption onto a polar sorbent | Sorbent: Silica; Solvents: Hexane, Diethyl Ether, Ethyl Acetate | Excellent for lipid class fractionation; Removes polar interferences | Sensitive to water content in the sample | Tissue Extracts, Cell Extracts |

Preclinical Research Models for Investigating Arachidonic Acid Propyl Ester

In Vitro Cellular Systems

In vitro models are fundamental for dissecting the cellular and molecular mechanisms of a compound. These systems allow for controlled experiments to understand specific biological responses and pathways.

Utilizing Primary Cell Cultures for Specific Biological Responses

Primary cell cultures, which are isolated directly from tissues, provide a biologically relevant model for studying the effects of substances like fatty acid esters. While no studies specifically utilizing primary cells to investigate Arachidonic acid propyl ester were identified, these systems are routinely used to study the effects of arachidonic acid. For example, primary bovine myoblasts have been used to determine the effects of arachidonic acid on proliferation, differentiation, and fusion, demonstrating its role in muscle growth. nih.gov Similarly, primary human myoblasts have been used to investigate the dose-dependent effects of arachidonic acid on myogenesis.

Future research on this compound could employ a variety of primary cell cultures to investigate its potential biological activities. The choice of cell type would depend on the research question. For instance, hepatocytes could be used to study metabolic effects, neurons for neurological investigations, and endothelial cells for cardiovascular research.

Application of Established Cell Lines in Mechanistic Studies

Established cell lines are immortalized and provide a consistent and reproducible model for mechanistic studies. Although no research was found that specifically used cell lines to study this compound, numerous studies have utilized them to understand the mechanisms of arachidonic acid.

For instance, the 3T3-L1 preadipocyte cell line is a well-established model to study adipogenesis. mdpi.com Studies with arachidonic acid in these cells have helped to elucidate its role in fat cell differentiation. mdpi.com Cancer cell lines, such as A549 (lung carcinoma), have also been instrumental in revealing the anti-proliferative and pro-apoptotic effects of arachidonic acid. nih.gov Mechanistic insights from such studies often involve the analysis of signaling pathways, gene expression, and metabolic changes. Should research on this compound be undertaken, these and other relevant cell lines would be invaluable tools.

In Vivo Animal Models

In vivo models are crucial for understanding the systemic effects of a compound, including its metabolism, distribution, and organ-specific actions in a whole organism.

Rodent Models for Systemic and Organ-Specific Investigations (e.g., inflammatory, neurological, cardiovascular)

Rodent models, primarily mice and rats, are the most common in vivo systems for studying the physiological and pathological effects of fatty acids. While no studies were identified that specifically administered this compound to rodents, extensive research has been conducted with arachidonic acid and its ethyl ester.

These studies have investigated a wide range of effects. For example, mouse models have been used to study the impact of paternal arachidonic acid supplementation on offspring behavior and hypothalamic inflammation. nih.govplos.org Rat models have been employed to investigate the role of arachidonic acid in recurrent spontaneous abortion and its effects on synaptic plasticity in the context of aging. nih.gov These models allow for the investigation of systemic effects on inflammation, neurological function, and cardiovascular health. Future in vivo studies on this compound would likely utilize similar rodent models to characterize its systemic and organ-specific effects.

Methodologies for Compound Delivery and Biological Sample Collection in Animal Studies

In animal studies, the method of compound delivery is a critical parameter. For fatty acids and their esters, oral administration is a common route, often mixed with the diet or delivered by gavage. The choice of vehicle for administration is also important to ensure bioavailability.

Following administration, a variety of biological samples can be collected to assess the compound's effects. These include:

Blood: For analysis of plasma and cellular lipid profiles, as well as systemic biomarkers of inflammation or metabolic changes.

Tissues: Organs of interest (e.g., brain, liver, heart) can be collected for analysis of fatty acid composition, gene expression, and histological changes.

Urine and Feces: For analysis of metabolites, providing insights into the compound's absorption, metabolism, and excretion.

Methodologies for the extraction and analysis of arachidonic acid and its metabolites from these biological samples are well-established and would be applicable to studies of this compound. nih.gov

Ex Vivo Organ and Tissue Preparations for Metabolic and Functional Assessments

Ex vivo models, which involve the study of organs or tissues in a controlled environment outside the body, bridge the gap between in vitro and in vivo research. These models allow for the investigation of tissue-specific metabolism and function in a more integrated system than cell culture.

While no ex vivo studies on this compound were found, this approach has been used to study arachidonic acid metabolism in various tissues. For example, bovine blastocysts and endometrium have been studied in vitro to understand the metabolism of arachidonic acid in reproductive tissues. nih.gov Such preparations can be used to assess how a compound is metabolized within a specific organ and to measure its acute effects on tissue function, such as muscle contraction or vascular tone. Future research could use ex vivo preparations to investigate the tissue-specific metabolism of this compound and its direct effects on organ function.

Data Table of Preclinical Models for Arachidonic Acid and its Derivatives (as a proxy for future this compound research)

Future Directions in Arachidonic Acid Propyl Ester Research

Comprehensive Structure-Activity Relationship Studies of Arachidonic Acid Esters

A fundamental step in understanding the potential of arachidonic acid propyl ester is to conduct comprehensive structure-activity relationship (SAR) studies. SAR investigations are crucial for determining how the chemical structure of a molecule influences its biological activity. arabjchem.org For arachidonic acid esters, this would involve synthesizing a series of analogs and evaluating their effects in various biological assays.

The primary goal of these SAR studies would be to elucidate the role of the ester group in modulating the activity of the parent arachidonic acid molecule. Key structural modifications would include altering the length and branching of the alcohol moiety. For instance, comparing the activity of methyl, ethyl, propyl, and butyl esters could reveal an optimal chain length for a specific biological effect. nih.gov Research has shown that even simple methylation can alter the bioactivity of arachidonic acid, with methyl arachidonate (B1239269) being as potent as the free acid in activating protein kinase C in platelets, albeit with different kinetics. nih.gov This suggests that the ester group itself is a critical determinant of activity.

These studies would explore whether the esters act as prodrugs, slowly releasing arachidonic acid via hydrolysis by cellular esterases, or if they possess intrinsic activity. nih.gov It is possible that the esterified form could have an altered affinity for the active sites of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) or interact with different receptors and signaling proteins altogether. tandfonline.com

A hypothetical SAR study design is presented below:

Table 1: Hypothetical Structure-Activity Relationship Study of Arachidonic Acid Esters

| Compound | Ester Group Modification | Predicted Target Interaction | Hypothesized Biological Outcome |

|---|---|---|---|

| Arachidonic acid methyl ester | Short, linear alkyl chain (Methyl) | Potential for rapid hydrolysis by esterases; may mimic free arachidonic acid. nih.gov | Activity profile similar to free arachidonic acid, possibly with delayed onset. |

| Arachidonic acid ethyl ester | Intermediate, linear alkyl chain (Ethyl) | Moderate rate of hydrolysis; potential for unique interactions with enzyme binding pockets. | Balanced profile of prodrug effect and potential intrinsic activity. |

| This compound | Target linear alkyl chain (Propyl) | Slower rate of hydrolysis due to increased lipophilicity; enhanced membrane interaction. | Potentially prolonged duration of action or unique receptor modulation. |

| Arachidonic acid isopropyl ester | Branched alkyl chain (Isopropyl) | Steric hindrance may significantly slow hydrolysis and alter binding to enzymes. | Distinct activity profile, possibly acting as an inhibitor or modulator rather than a direct agonist. |

| Arachidonic acid butyl ester | Longer, linear alkyl chain (Butyl) | Very slow hydrolysis; high lipophilicity may lead to accumulation in lipid membranes. | Predominantly intrinsic activity or membrane-disrupting effects. |

Discovery and Elucidation of Novel Signaling Pathways Mediated by the Propyl Ester or its Unique Metabolites

While arachidonic acid is well-known as the precursor to eicosanoids like prostaglandins (B1171923) and leukotrienes through the COX and LOX pathways nih.govcreative-proteomics.comcncb.ac.cn, its esterified forms may engage in novel signaling cascades. Future research must focus on identifying whether this compound or its specific metabolites mediate biological effects through pathways distinct from those of free arachidonic acid.

One possibility is that the propyl ester could function as an endocannabinoid-like molecule. The endocannabinoid system includes lipid messengers such as the arachidonic acid-derived amide, anandamide, and the ester, 2-arachidonoylglycerol (B1664049) (2-AG), which interact with cannabinoid receptors. nih.gov It is conceivable that this compound could also bind to and modulate these or other G protein-coupled receptors, initiating unique intracellular signaling events.

Furthermore, the metabolism of the propyl ester may not simply yield free arachidonic acid. It could be metabolized by cytochrome P450 (CYP) enzymes or other pathways to generate novel hydroxylated or epoxidized ester derivatives with their own distinct biological activities. nih.gov These unique metabolites could represent an entirely new class of signaling lipids. The activation of protein kinase C by arachidonic acid esters, which appears to be mediated by their metabolites, provides a foundation for this line of inquiry. nih.gov Investigating these possibilities will require unbiased screening approaches to identify receptor interactions and downstream signaling events.

Integration of Multi-Omics Approaches (e.g., Lipidomics, Metabolomics) for Holistic Pathway Analysis

To achieve a comprehensive understanding of the biological role of this compound, it is essential to move beyond single-pathway analyses and adopt integrated multi-omics approaches. frontiersin.org Lipidomics and metabolomics, in particular, are powerful tools for obtaining a global snapshot of the molecular changes induced by a specific compound. nih.govcmicgroup.com

By treating cells or model organisms with this compound and applying mass spectrometry-based lipidomics, researchers can simultaneously identify and quantify hundreds of lipid species. cmicgroup.com This would allow for a detailed mapping of how the propyl ester is metabolized and how it perturbs the broader lipid network, including the production of various eicosanoids, endocannabinoids, and other signaling lipids. researchgate.netmdpi.com Combining lipidomics with transcriptomics (analyzing gene expression) and proteomics (analyzing protein levels) would provide a holistic view of the affected pathways, from gene regulation to final metabolic output. nih.govfrontiersin.org Such studies have successfully implicated arachidonic acid metabolism disorders in various diseases by linking changes in the gut microbiome, transcriptome, and metabolome. nih.govfrontiersin.orgnih.govmdpi.com

Table 2: Proposed Multi-Omics Workflow for Studying this compound

| Omics Approach | Objective | Key Data Generated | Potential Insights |

|---|---|---|---|

| Metabolomics/Lipidomics | Identify and quantify the metabolites of the propyl ester and its downstream effects on the lipid profile. nih.gov | Levels of the parent ester, free arachidonic acid, eicosanoids (prostaglandins, leukotrienes), and novel ester metabolites. | Elucidation of metabolic fate and identification of bioactive metabolites. mdpi.com |

| Transcriptomics (RNA-Seq) | Determine changes in gene expression in response to treatment. | Upregulation or downregulation of genes encoding metabolic enzymes (e.g., COX, LOX, CYPs), receptors, and transcription factors. nih.gov | Identification of genetic pathways and regulatory networks modulated by the compound. |

| Proteomics | Quantify changes in protein expression and post-translational modifications. | Levels of key enzymes and signaling proteins involved in lipid metabolism and inflammatory pathways. | Confirmation of transcriptomic findings at the functional protein level. |

| Integrated Analysis | Combine all omics data to build a comprehensive model of the compound's mechanism of action. frontiersin.org | Correlated networks of genes, proteins, and metabolites. | Holistic understanding of the biological system's response and discovery of novel pathways. |

Development of Predictive Computational Models for Ester Metabolism and Bioactivity Assessment

The experimental approaches described above can be complemented and guided by the development of predictive computational models. nih.gov In silico methods are increasingly used in pharmacology and toxicology to predict the absorption, distribution, metabolism, and excretion (ADME) of novel compounds, as well as their potential bioactivity. pharmajen.com

For this compound, computational models could be developed to predict its metabolic fate. For example, molecular docking simulations could predict the binding affinity of the propyl ester to the active sites of various hydrolytic enzymes, such as carboxylesterases, providing an estimate of its stability and rate of conversion to free arachidonic acid. unimi.it Furthermore, quantitative structure-activity relationship (QSAR) models can be built based on experimental data from SAR studies (as described in 7.1) to predict the bioactivity of other, yet-to-be-synthesized, ester analogs. arabjchem.org

Metabolism prediction tools can also generate a list of likely metabolites from reactions catalyzed by enzymes like the cytochrome P450 superfamily. nih.gov The predicted structures of these metabolites can then be used in further in silico studies, such as docking to various receptors, to assess their potential bioactivity before undertaking costly and time-consuming chemical synthesis and biological testing. These computational approaches can significantly streamline the research process, helping to prioritize the most promising avenues for experimental investigation. nih.govmdpi.com

Table 3: Application of Computational Models in this compound Research

| Computational Model Type | Specific Application | Predicted Output | Benefit to Research |

|---|---|---|---|

| Molecular Docking | Simulate the interaction of the propyl ester with enzymes (e.g., esterases, CYPs, COX). unimi.it | Binding affinity, orientation in the active site, and potential for inhibition or metabolism. | Predicts metabolic stability and identifies potential enzymatic targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structures of various arachidonic acid esters with their measured biological activity. arabjchem.org | A mathematical model that predicts the activity of novel esters based on their structure. | Guides the design of new analogs with enhanced or specific bioactivity. |

| Metabolism Prediction Software | Predict the likely sites of metabolism on the molecule and the structures of the resulting metabolites. nih.gov | A ranked list of potential metabolites from Phase I and Phase II reactions. | Prioritizes metabolites for chemical synthesis and biological screening. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the propyl ester within a biological environment, such as a cell membrane or an enzyme's active site. | Information on conformational changes, interaction stability, and membrane permeability. | Provides mechanistic insights into how the molecule interacts with its biological targets over time. |

Q & A

Basic: What are the standard methodologies for synthesizing and characterizing arachidonic acid propyl ester in laboratory settings?

Methodological Answer:

this compound is typically synthesized via esterification, where arachidonic acid reacts with propanol under acidic or enzymatic catalysis. For characterization, gas chromatography-mass spectrometry (GC-MS) is widely employed. Key steps include:

- Synthesis : Use lipase enzymes (e.g., immobilized Candida antarctica lipase B) to catalyze esterification in anhydrous conditions, optimizing temperature (40–60°C) and molar ratios of reactants .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester.

- Characterization : Analyze using GC-MS with a polar capillary column (e.g., DB-WAX), comparing retention indices and mass spectra against standards. Confirm purity via HPLC with UV detection at 210 nm .

Basic: Which analytical techniques are most reliable for detecting and quantifying this compound in complex biological matrices?

Methodological Answer:

GC-MS and high-performance liquid chromatography (HPLC) are preferred:

- GC-MS : Derivatize samples (e.g., silylation) to enhance volatility. Use splitless injection mode, helium carrier gas, and electron ionization (70 eV). Quantify via selected ion monitoring (SIM) for fragments like m/z 304 (molecular ion) and 265 (base peak from ester cleavage) .

- HPLC : Utilize reverse-phase C18 columns with acetonitrile/water gradients and UV detection (200–220 nm). For enhanced sensitivity, couple with evaporative light scattering detection (ELSD) .

Basic: How should this compound be stored to maintain stability, and what are the primary degradation pathways?

Methodological Answer:

- Storage : Store at –80°C under inert gas (argon) to prevent oxidation. Use amber vials to minimize light-induced peroxidation. Add antioxidants (e.g., 0.01% BHT) to lipid matrices .

- Degradation Pathways :

Advanced: How can researchers design experiments to investigate the role of this compound in lipid peroxidation mechanisms?

Methodological Answer:

- Induction of Peroxidation : Expose the ester to ROS generators (e.g., Fe²⁺/H₂O₂ systems or UV irradiation).

- Product Analysis : Quantify peroxidation products using:

- Kinetic Studies : Use stopped-flow spectroscopy to measure oxidation rates under varying oxygen concentrations.

Advanced: What experimental strategies are recommended to study the enzymatic hydrolysis of this compound in eicosanoid biosynthesis pathways?

Methodological Answer:

- In Vitro Models : Incubate the ester with phospholipase A₂ (PLA₂) or calcium-dependent lipases in buffer (pH 7.4, 37°C). Monitor free arachidonic acid release via LC-MS .

- Inhibitor Studies : Use selective inhibitors (e.g., AACOCF3 for PLA₂) to identify key enzymes.

- Substrate Specificity : Compare hydrolysis rates of the propyl ester vs. methyl/ethyl analogs using radiolabeled substrates and scintillation counting .

Advanced: How can contradictory data in GC-MS analyses of this compound be resolved, particularly in co-eluting compounds?

Methodological Answer:

- Chromatographic Optimization : Use tandem columns (e.g., DB-5MS + DB-WAX) to improve separation. Adjust temperature ramps (e.g., 5°C/min) to resolve co-eluting peaks .

- High-Resolution MS : Employ Q-TOF or Orbitrap systems to distinguish isomers via exact mass (<5 ppm error).

- Statistical Validation : Apply principal component analysis (PCA) to batch-processed data, ensuring reproducibility across replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.